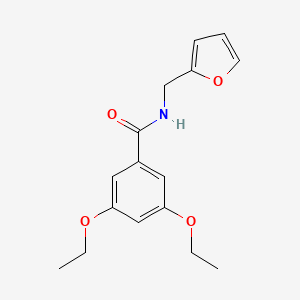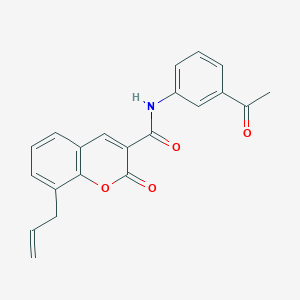
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, also known as PHPO, is a chemical compound that has gained attention due to its potential applications in various scientific research fields. PHPO is a derivative of pyrrole, a five-membered aromatic ring compound, and is characterized by the presence of a hydroxyl group and an oxime functional group.
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. In addition, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been reported to inhibit the activity of enzymes involved in ROS production, such as xanthine oxidase and NADPH oxidase, leading to a decrease in oxidative stress.
Biochemical and physiological effects:
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in oxidative stress, and modulate the expression of genes involved in cell cycle regulation and DNA damage response. In vivo studies have demonstrated that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can inhibit tumor growth and metastasis in animal models, as well as reduce oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various research fields. However, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime also has some limitations, such as its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, including the development of novel 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime derivatives with improved efficacy and reduced toxicity, the investigation of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's potential as a therapeutic agent for various diseases, and the exploration of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime and to identify potential side effects and drug interactions. Overall, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime shows promise as a versatile compound with potential applications in various scientific research fields.
合成方法
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can be synthesized through a multistep process involving the reaction of 4-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydroxylamine hydrochloride to form the oxime functional group. The final product is obtained through purification and isolation steps. This synthesis method has been reported in various research articles and has been optimized to yield high purity 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime.
科学研究应用
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been investigated for its potential as an antitumor agent due to its ability to induce cell death in cancer cells. In biochemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its ability to inhibit the activity of enzymes involved in oxidative stress, which is implicated in various diseases. In materials science, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
4-[2-(hydroxyiminomethyl)pyrrol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-5-3-9(4-6-11)13-7-1-2-10(13)8-12-15/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLWPXVJSBWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)



![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)

![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)